Cas no 116069-80-8 ((3-Chloro-5-methylphenyl)methanol)

(3-Chloro-5-methylphenyl)methanol 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-5-methylbenzenemethanol
- (3-Chloro-5-methylphenyl)methanol
- E91511
- AKOS017516173
- AMISYWXDRZVKBF-UHFFFAOYSA-N
- MFCD18393675
- CS-0194835
- 116069-80-8
- Z1255386516
- EN300-131822
- SB85235
- REA06980
- DA-20277
- SCHEMBL10418174
- 3-chloro-5-methylBenzenemethanol
-
- MDL: MFCD18393675
- インチ: InChI=1S/C8H9ClO/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5H2,1H3
- InChIKey: AMISYWXDRZVKBF-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC(=C1)Cl)CO
計算された属性
- せいみつぶんしりょう: 156.0341926g/mol
- どういたいしつりょう: 156.0341926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 20.2Ų
(3-Chloro-5-methylphenyl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-131822-0.1g |
(3-chloro-5-methylphenyl)methanol |
116069-80-8 | 95% | 0.1g |
$118.0 | 2023-05-03 | |
Chemenu | CM460399-500mg |
(3-chloro-5-methylphenyl)methanol |
116069-80-8 | 95%+ | 500mg |
$680 | 2022-06-14 | |
Advanced ChemBlocks | N26490-250MG |
(3-Chloro-5-methylphenyl)methanol |
116069-80-8 | 95% | 250mg |
$165 | 2024-05-20 | |
Enamine | EN300-131822-0.05g |
(3-chloro-5-methylphenyl)methanol |
116069-80-8 | 95% | 0.05g |
$79.0 | 2023-05-03 | |
Enamine | EN300-131822-10.0g |
(3-chloro-5-methylphenyl)methanol |
116069-80-8 | 95% | 10g |
$1869.0 | 2023-05-03 | |
Enamine | EN300-131822-100mg |
(3-chloro-5-methylphenyl)methanol |
116069-80-8 | 95.0% | 100mg |
$118.0 | 2023-09-30 | |
Enamine | EN300-131822-500mg |
(3-chloro-5-methylphenyl)methanol |
116069-80-8 | 95.0% | 500mg |
$266.0 | 2023-09-30 | |
Enamine | EN300-131822-5000mg |
(3-chloro-5-methylphenyl)methanol |
116069-80-8 | 95.0% | 5000mg |
$1020.0 | 2023-09-30 | |
abcr | AB516322-10g |
(3-Chloro-5-methylphenyl)methanol; . |
116069-80-8 | 10g |
€2207.70 | 2025-02-17 | ||
A2B Chem LLC | AV54045-500mg |
(3-Chloro-5-methylphenyl)methanol |
116069-80-8 | 95% | 500mg |
$315.00 | 2024-04-20 |
(3-Chloro-5-methylphenyl)methanol 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
(3-Chloro-5-methylphenyl)methanolに関する追加情報
Introduction to (3-Chloro-5-methylphenyl)methanol (CAS No. 116069-80-8)
(3-Chloro-5-methylphenyl)methanol, with the CAS number 116069-80-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, featuring a chloro and a methyl substituent on a phenyl ring with an attached methanol group, has garnered attention due to its potential applications in synthetic chemistry and as a building block for more complex molecules.
The structural features of (3-Chloro-5-methylphenyl)methanol make it a versatile intermediate in the synthesis of various pharmacologically active agents. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring allows for diverse chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and functional group interconversions. These properties have made it a valuable reagent in the development of novel therapeutic agents.
Recent research has highlighted the utility of (3-Chloro-5-methylphenyl)methanol in the synthesis of bioactive molecules. For instance, studies have demonstrated its role in the preparation of antimicrobial agents and anticancer compounds. The chloro substituent on the phenyl ring can be readily displaced by various nucleophiles, enabling the introduction of diverse functional groups that are crucial for biological activity. Additionally, the methanol group provides a site for further derivatization, allowing chemists to tailor the molecular structure to specific pharmacological targets.
In particular, the compound has been explored as a precursor in the synthesis of tyrosine kinase inhibitors, which are widely used in the treatment of various cancers. The aromatic system of (3-Chloro-5-methylphenyl)methanol can be modified to incorporate pharmacophores that interact with specific binding sites on tyrosine kinases. This has led to the development of several promising candidates that are currently undergoing further investigation in clinical trials.
The methanol moiety in (3-Chloro-5-methylphenyl)methanol also plays a critical role in its reactivity. It can participate in various organic transformations, such as esterification, etherification, and oxidation reactions, providing multiple pathways for structural diversification. This flexibility has made it a preferred choice for medicinal chemists who are seeking to optimize lead compounds for drug development.
Moreover, the compound's stability under various reaction conditions makes it suitable for large-scale synthesis. This is particularly important in pharmaceutical manufacturing, where cost-effective and scalable synthetic routes are essential for commercial viability. The ability to produce (3-Chloro-5-methylphenyl)methanol with high yield and purity has been achieved through optimized synthetic protocols, ensuring its readiness for industrial applications.
The growing interest in (3-Chloro-5-methylphenyl)methanol is also driven by its potential in materials science. Researchers have explored its use as a precursor for functional polymers and coatings that exhibit unique properties such as enhanced durability and biodegradability. The aromatic ring and its substituents contribute to the formation of strong covalent bonds, making these materials suitable for high-performance applications.
In conclusion, (3-Chloro-5-methylphenyl)methanol (CAS No. 116069-80-8) is a multifaceted compound with significant applications in pharmaceuticals and materials science. Its structural features enable diverse chemical transformations, making it an invaluable intermediate in drug discovery and synthesis. As research continues to uncover new uses for this compound, its importance in both academic and industrial settings is likely to grow further.
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